GNE-7915 tosylate

Kinase Selectivity Off-Target Profiling LRRK2 Inhibition

Select GNE-7915 tosylate for definitive CNS LRRK2 studies. Brain-penetrant (in vivo brain IC50=20 nM) with exceptional kinase selectivity (3/451 inhibited >30% @0.1μM). Safe for chronic 18-week dosing in mouse models. Validated for electrophysiology and phosphoproteomics. Avoid non-CNS-penetrant or less-selective alternatives. Secure this tool compound for reliable in vivo target engagement and data reproducibility.

Molecular Formula C26H29F4N5O6S
Molecular Weight 615.6 g/mol
Cat. No. B2621562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-7915 tosylate
Molecular FormulaC26H29F4N5O6S
Molecular Weight615.6 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C19H21F4N5O3.C7H8O3S/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28;1-6-2-4-7(5-3-6)11(8,9)10/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27);2-5H,1H3,(H,8,9,10)
InChIKeyVYAOJDYMEMFZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GNE-7915 Tosylate Procurement Evidence Guide: A Brain-Penetrant, Selective LRRK2 Inhibitor for Parkinson's Disease Research


GNE-7915 tosylate is a potent and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) [1]. It is a brain-penetrant Type I kinase inhibitor primarily utilized in preclinical research to dissect LRRK2-related neurobiology, particularly in the context of Parkinson's disease (PD) [2]. The compound is supplied as a tosylate salt and demonstrates single-digit nanomolar inhibitory activity against LRRK2 in biochemical assays (IC50 = 9 nM, Ki = 1 nM) [1].

Why GNE-7915 Tosylate Cannot Be Substituted by Other LRRK2 Inhibitors


The LRRK2 inhibitor landscape includes numerous molecules with varying potency, selectivity, and pharmacokinetic (PK) properties, making generic substitution scientifically unsound. Direct comparator data reveals critical differences: some high-potency alternatives like LRRK2-IN-1 exhibit significant off-target effects on dopaminergic neurotransmission at higher concentrations [1], while others like MLi-2 and GNE-0877 carry safety liabilities observed in non-human primate studies [2]. Furthermore, many early LRRK2 inhibitors lacked sufficient brain penetration, rendering them unsuitable for central nervous system (CNS) target engagement [3]. GNE-7915 tosylate is differentiated by its specific combination of proven brain exposure, a defined kinase selectivity profile, and a demonstrated safety window in long-term in vivo models, which are not uniformly present across the compound class [4].

GNE-7915 Tosylate: Quantified Differentiators for Informed Procurement


Superior Kinome Selectivity Profile of GNE-7915 Against a Broad Panel of 451 Kinases

GNE-7915 exhibits a high degree of kinase selectivity, a critical attribute for minimizing off-target pharmacology. In a DiscoveRx KINOMEscan panel comprising 451 kinases tested at 0.1 μM, GNE-7915 inhibited only three kinases (LRRK2, TTK, and ALK) by more than 30% [1]. This contrasts with many earlier LRRK2 inhibitors that were less selective. This selectivity is quantified by its biochemical Ki of 1 nM for LRRK2, compared to 53 nM for TTK, representing a 53-fold selectivity window [1].

Kinase Selectivity Off-Target Profiling LRRK2 Inhibition

Brain Penetration Enables Direct CNS Target Engagement Quantified by In Vivo PD

GNE-7915 is a confirmed brain-penetrant inhibitor, a non-negotiable requirement for targeting LRRK2 in the CNS. This property has been directly demonstrated and quantified. In transgenic mice expressing human LRRK2 with the G2019S Parkinson's disease mutation, GNE-7915 inhibited LRRK2 Ser1292 autophosphorylation in the brain with an in vivo IC50 of 20 nM [1]. Furthermore, pharmacokinetic analysis in mice following a 100 mg/kg subcutaneous dose showed peak brain and serum concentrations at 1 hour, confirming rapid CNS exposure [2].

Blood-Brain Barrier Pharmacodynamics CNS Exposure

Long-Term In Vivo Efficacy and Safety: GNE-7915 Reduces α-Synuclein Oligomers Without Adverse Effects

GNE-7915 has demonstrated a favorable long-term safety and efficacy profile in a clinically relevant mouse model, a key differentiator from other LRRK2 inhibitors with reported pulmonary toxicity. In a study where 14-month-old LRRK2R1441G mutant mice were treated twice weekly for 18 weeks (equivalent to ~13 human years), GNE-7915 significantly reduced striatal α-synuclein oligomer and cortical pSer129-αSyn levels [1]. Crucially, this long-term treatment did not result in any signs of morbidity or adverse effects in lung, kidney, or liver, as assessed by histopathology and functional tests [1]. This is in stark contrast to findings with other LRRK2 inhibitors like GNE-0877 and PF-06447475, which induced histopathological changes in the lungs of non-human primates [2].

In Vivo Efficacy Long-Term Safety α-Synuclein

GNE-7915 Does Not Impair Dopaminergic Neurotransmission, Unlike LRRK2-IN-1

A critical concern for LRRK2 inhibitors is their potential to interfere with normal dopaminergic neurotransmission. In a head-to-head study using fast-scan cyclic voltammetry in mouse brain slices, LRRK2-IN-1 at concentrations >1 μM caused significant off-target effects and decreased dopamine (DA) release [1]. In contrast, GNE-7915 at 1 μM did not affect DA release or DA neuron firing rate [1]. Furthermore, GNE-7915 was shown to enhance DA release and synaptic vesicle mobilization in preclinical LRRK2 mouse models (BAC transgenic hG2019S and hR1441G), indicating a potentially beneficial effect on neuronal function [1].

Dopamine Release Neurotransmission Parkinson's Disease

Optimized Application Scenarios for GNE-7915 Tosylate in Preclinical Research


Chronic In Vivo Studies in Genetic Mouse Models of Parkinson's Disease

Based on the long-term safety and efficacy data from the LRRK2R1441G mouse model, GNE-7915 tosylate is an optimal tool compound for chronic dosing studies (e.g., 18-week regimens) aimed at investigating the disease-modifying potential of LRRK2 inhibition on synucleinopathy and neurodegeneration. Its established safety profile over extended periods mitigates the risk of compound-induced pathology confounding study endpoints [1].

Investigating LRRK2-Mediated Dopamine Signaling and Synaptic Function

For ex vivo or in vivo studies examining the impact of LRRK2 inhibition on dopamine neurotransmission, GNE-7915 is a superior choice. Direct evidence demonstrates that, unlike the commonly used LRRK2-IN-1, GNE-7915 does not impair dopamine release at effective concentrations and may even enhance it in specific disease models. This makes it the compound of choice for studies using fast-scan cyclic voltammetry, microdialysis, or patch-clamp electrophysiology in LRRK2 mouse models [2].

CNS Target Engagement and Pharmacodynamic Studies Requiring Brain Penetration

Any in vivo study requiring direct modulation of LRRK2 activity within the brain necessitates the use of GNE-7915 tosylate. Its validated brain penetration and quantifiable pharmacodynamic effect (in vivo brain IC50 of 20 nM for pSer1292 LRRK2) make it the appropriate tool for correlating central LRRK2 inhibition with behavioral or pathological outcomes. Non-brain-penetrant inhibitors (e.g., LRRK2-IN-1, CZC-25146) are scientifically invalid for such applications [3].

Cell-Based Assays Requiring High Selectivity and Defined Kinome Profile

For cellular studies where off-target kinase inhibition could confound interpretation of LRRK2-dependent phenotypes, GNE-7915's well-characterized kinome selectivity profile (only 3/451 kinases inhibited >30% at 0.1 μM) provides a higher degree of confidence than many earlier, less selective LRRK2 inhibitors. This is particularly important for unbiased 'omics' approaches (e.g., phosphoproteomics) aimed at mapping the LRRK2 signaling network [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-7915 tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.